

The Discovery and History of Estriol Conjugates: An In-depth Technical Guide

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Compound of Interest

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Abstract

This technical guide provides a comprehensive exploration of the discovery and history of estriol conjugates. It is designed for researchers, scientists, and drug development professionals, offering an in-depth narrative that combines historical context with technical detail. The guide traces the journey from the initial isolation of estriol to the characterization of its conjugated forms, the evolution of analytical methodologies, and the evolving understanding of their physiological and clinical significance. By delving into the causality behind experimental choices and citing seminal works, this guide aims to provide an authoritative and trustworthy resource on the core topic of estriol conjugates.

Introduction: The Emergence of a Key Pregnancy Estrogen

Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (E2) and estrone (E1). While present in non-pregnant women at very low, almost undetectable levels, its concentration rises dramatically during pregnancy, making it the most abundant estrogen in gestation.[1] Estriol was first isolated in 1923 by Edward Adelbert Doisy from the urine of

pregnant women.[2] However, the initial discovery of the free steroid was only the beginning of a deeper biochemical story. Early researchers soon realized that the vast majority of estriol in biological fluids, particularly urine, was not in its free form but was chemically modified. This led to the pivotal discovery of estriol conjugates, primarily estriol glucuronide and estriol sulfate. These water-soluble forms were found to be the major circulating and excretory products of estriol metabolism. This guide will illuminate the historical and scientific journey that unveiled the world of estriol conjugates, from their discovery to their role in clinical diagnostics.

The Dawn of Discovery: Unmasking the Conjugated Forms

The initial challenge for early 20th-century biochemists was not just to isolate estrogens but to understand their metabolic fate. It was observed that the estrogenic activity of extracts from pregnancy urine increased significantly after acid hydrolysis, suggesting that the active compounds were present in a bound, water-soluble form. This laid the groundwork for the discovery of estrogen conjugates.

The Pioneering Work of Marrian and Bauld

The work of Guy Frederic Marrian and W.S. Bauld in the mid-20th century was instrumental in elucidating the nature of these conjugated estrogens. Their research focused on the hydrolysis of conjugated estrogens in human urine, systematically investigating the optimal conditions for releasing the free steroids.[3][4] This work was crucial for the development of reliable methods for quantifying total estrogen excretion. They demonstrated that boiling urine with hydrochloric acid was an effective, albeit harsh, method for cleaving the conjugate bonds.[4] This process, however, raised concerns about the potential for chemical degradation of the estrogens themselves.

The First Glimpse of Glucuronides and Sulfates

Through meticulous chemical analysis, it was established that the primary conjugating moieties were glucuronic acid and sulfate. In the maternal circulation during pregnancy, it is now known that 90% to 95% of estriol is in the form of estriol glucuronide and estriol sulfate.[2] The maternal liver rapidly conjugates unconjugated estriol (uE3) using glucuronyltransferase and sulfotransferase enzymes to increase its water solubility for efficient renal excretion.[2] This conjugation process is a critical step in the clearance of estriol from the maternal bloodstream.

The Evolution of Analytical Methodologies: From Bioassays to Mass Spectrometry

The journey to accurately measure estriol and its conjugates is a story of ever-increasing analytical sophistication. The evolution of these methods reflects the broader advancements in analytical chemistry and its application to endocrinology.

Early Biological and Colorimetric Assays

The earliest methods for quantifying estrogens relied on bioassays, which measured the physiological response of animals (e.g., uterine growth in rodents) to estrogen extracts. While groundbreaking, these methods were imprecise and lacked specificity. The development of colorimetric assays, such as the Kober reaction, provided a chemical means of quantification. [3] These methods, often coupled with acid hydrolysis, allowed for the estimation of total estrogen levels in urine.

The Brown Method: A Landmark in Urinary Estrogen Analysis

In 1955, J.B. Brown published a chemical method for the determination of estriol, estrone, and estradiol in human urine that became a cornerstone of clinical endocrinology for many years. [3] [5][6][7] This method involved a multi-step process of acid hydrolysis, extraction, purification, and a modified Kober reaction for colorimetric quantification. [5][7][8][9]

Experimental Protocol: Brown's Method for Urinary Estrogen Determination (Conceptual Overview)

- **Acid Hydrolysis:** A 24-hour urine sample is boiled with concentrated hydrochloric acid to cleave the glucuronide and sulfate conjugates, liberating the free estrogens.
- **Extraction:** The hydrolyzed urine is extracted with an organic solvent, typically diethyl ether, to separate the lipophilic estrogens from the aqueous phase.
- **Purification:** The ether extract is subjected to a series of washing and partitioning steps to remove interfering substances. This often involves washes with sodium carbonate and sodium hydroxide solutions.

- **Methylation and Chromatography:** The purified estrogen fraction is methylated to form the more stable methyl ethers. These derivatives are then separated by column chromatography on alumina.
- **Colorimetric Quantification:** The separated estrogen methyl ethers are quantified using the Kober reaction, which produces a characteristic color that can be measured spectrophotometrically.

The Advent of Immunoassays: A Leap in Specificity and Sensitivity

The development of radioimmunoassays (RIAs) in the 1970s revolutionized the measurement of steroid hormones. For the first time, it was possible to develop assays that could directly measure specific estrogen conjugates without the need for prior hydrolysis. A significant breakthrough was the development of a specific RIA for estriol-16-glucuronide.^{[10][11][12][13]} This allowed for the direct quantification of this major estriol metabolite in urine and amniotic fluid, offering a more convenient and rapid alternative to the cumbersome chemical methods.^{[10][11][12]}

The Modern Era: Chromatography and Mass Spectrometry

The late 20th and early 21st centuries have seen the rise of chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), as the gold standard for steroid analysis.^{[14][15][16][17][18][19][20][21][22][23]}

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS methods, often involving enzymatic hydrolysis and derivatization of the estrogens, offer high sensitivity and specificity for quantifying urinary estrogen profiles.^{[15][16][17][20][22][23]}
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** LC-MS/MS has emerged as a powerful tool for the direct measurement of intact estriol conjugates in both urine and serum.^{[14][18][19][21]} This technique provides unparalleled specificity and allows for the simultaneous quantification of multiple conjugated and unconjugated estrogens in a single analysis.

Experimental Protocol: LC-MS/MS for Intact Estriol Conjugates in Serum (Conceptual Overview)

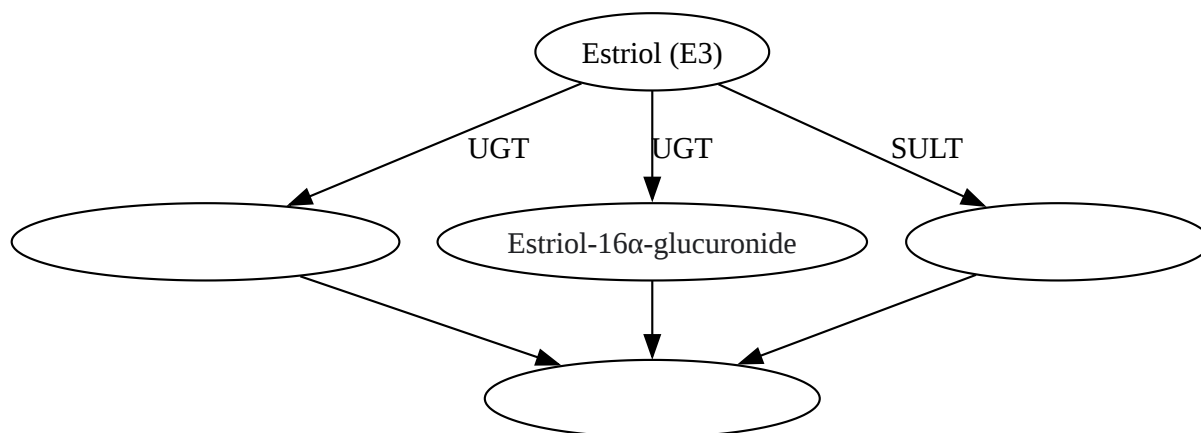
- **Sample Preparation:** A small volume of serum is subjected to protein precipitation to remove large macromolecules.
- **Solid-Phase Extraction (SPE):** The sample is then passed through an SPE cartridge to isolate and concentrate the estrogen conjugates.
- **Liquid Chromatography (LC) Separation:** The extracted conjugates are injected into an HPLC system, where they are separated based on their physicochemical properties on a reversed-phase column.
- **Tandem Mass Spectrometry (MS/MS) Detection:** As the separated conjugates elute from the LC column, they are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each target conjugate, ensuring highly specific and sensitive quantification.

Biochemical Pathways and Physiological Significance

The conjugation of estriol is a crucial aspect of its metabolism, primarily occurring in the liver.

The Enzymology of Conjugation

- **Glucuronidation:** This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid to estriol. Estriol has two main sites for glucuronidation: the 3-phenolic hydroxyl group and the 16 α -hydroxyl group, leading to the formation of estriol-3-glucuronide and estriol-16 α -glucuronide, respectively.[\[24\]](#)
- **Sulfation:** Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-phenolic hydroxyl group of estriol, forming estriol-3-sulfate.



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The Physiological Role of Estriol Conjugates

For a long time, estriol conjugates were considered biologically inactive end-products destined for excretion. Their high water solubility facilitates their elimination from the body via the kidneys. However, the concept of "intracrinology" has led to a more nuanced understanding.

- Inactive or Pro-hormones? While the conjugates themselves have little to no affinity for estrogen receptors, there is evidence that estrogen sulfates can act as a circulating reservoir of inactive pro-hormones.[25] In target tissues that express sulfatase enzymes, estrogen sulfates can be hydrolyzed back to their unconjugated, biologically active forms.[25] This mechanism allows for tissue-specific regulation of estrogenic activity.
- Enterohepatic Circulation: Estriol and its conjugates can undergo enterohepatic circulation, where they are excreted in the bile, potentially deconjugated by gut bacteria, and then reabsorbed into the bloodstream.[26][27][28][29] This can prolong the half-life of estriol in the body.[26]

Clinical Significance: A Window into Feto-Placental Health

The measurement of estriol, particularly its unconjugated form, has been a cornerstone of prenatal screening for decades.

Total Urinary Estriol: An Early Marker

In the 1960s and 1970s, the measurement of total urinary estriol (after acid hydrolysis) became a widely used method for assessing fetoplacental well-being.^[2] Persistently low or falling levels of urinary estriol were associated with poor fetal outcomes.

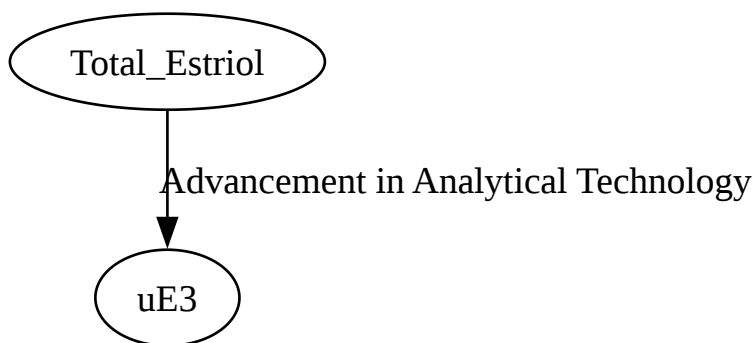
The Shift to Serum Unconjugated Estriol (uE3)

With the advent of specific immunoassays, the clinical focus shifted from total urinary estriol to the measurement of unconjugated estriol (uE3) in maternal serum.^[2] uE3 is a more direct and sensitive indicator of fetal health because it is produced almost exclusively by the fetoplacental unit and has a short half-life in the maternal circulation.^[2]

Table 1: Evolution of Estriol Measurement in Clinical Practice

Time Period	Predominant Analyte	Sample Type	Methodology	Clinical Application
1960s - 1980s	Total Estriol	24-hour Urine	Colorimetric assays (post-hydrolysis)	Assessment of fetoplacental health
1980s - Present	Unconjugated Estriol (uE3)	Maternal Serum	Immunoassays, LC-MS/MS	Prenatal screening for chromosomal abnormalities (e.g., Down syndrome) and other fetal conditions

Low levels of maternal serum uE3 are a key component of the triple and quadruple maternal serum screens for fetal aneuploidies, such as Down syndrome and Edwards syndrome.^{[2][30]}



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Conclusion

The story of estriol conjugates is a testament to the relentless progress of biochemical and analytical science. From the initial observations of "bound" estrogens in pregnancy urine to the precise quantification of specific conjugates by modern mass spectrometry, our understanding has evolved dramatically. This journey has not only illuminated fundamental aspects of steroid hormone metabolism but has also provided clinicians with invaluable tools for monitoring pregnancy and assessing fetal health. The history of estriol conjugates serves as a powerful example of how basic scientific inquiry can lead to profound clinical applications, and it underscores the importance of continued research into the complex world of steroid hormone metabolism.

References

- D'Souza, R., & E. (2017). Estriol review: Clinical applications and potential biomedical importance. OA Text.
- Cleveland Clinic. (2025). Estriol: Function, Hormone Levels & Testing.
- Brown, J. B. (1957). Determination of oestrogen monoglucuronides by the Brown method. *Journal of Endocrinology*.
- Tikkanen, M. J. (1973). Urinary excretion of estriol conjugates in normal pregnancy. *The Journal of Steroid Biochemistry*.
- Brown, J. B., & Blair, H. A. F. (1958).
- Purohit, A., & Reed, M. J. (1992). Metabolism and biologic response of estrogen sulfates in hormone-dependent and hormone-independent mammary cancer cell lines. Effect of antiestrogens. *Annals of the New York Academy of Sciences*.
- Yin, H., et al. (2015).
- Stübner, D., et al. (2001). Quantitative analysis of estrogens in human urine using gas chromatography/negative chemical ionisation mass spectrometry.

- Adelantado, J., et al. (1977). Radioimmunoassay of estriol-16-glucuronide. *The Journal of Clinical Endocrinology & Metabolism*.
- Newman, M., et al. (2019). Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS). *BMC Chemistry*.
- Heikkinen, J., et al. (1983). Enterohepatic Recirculation of Oestriol Studied in Cholecystectomized and Non-cholecystectomized Menopausal Women. *Acta Obstetrica et Gynecologica Scandinavica*.
- Soares, J. R., et al. (1977). Radioimmunoassay of Estriol-16-Glucuronide. *The Journal of Clinical Endocrinology & Metabolism*.
- Alladio, E., et al. (2021). Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. *Journal of Pharmaceutical and Biomedical Analysis*.
- Owen, L. J., et al. (2012). Measurement of Unconjugated Estriol in Serum by Liquid Chromatography-Tandem Mass Spectrometry and Assessment of the Accuracy of Chemiluminescent Immunoassays. *Clinical Chemistry*.
- Vree, T. B., & Timmer, C. J. (1998). Enterohepatic cycling and pharmacokinetics of oestradiol in postmenopausal women. *Journal of Pharmacy and Pharmacology*.
- Brown, J. B. (1952). A METHOD FOR THE DETERMINATION OF VERY SMALL AMOUNTS OF OESTRONE IN HUMAN URINE. *Journal of Endocrinology*.
- Brown, J. B. (1957). OESTRADIOL-17 β AND OESTRIOL IN HUMAN URINE. *The Lancet*.
- Wikipedia. (n.d.). Estriol glucuronide.
- Ma, L., & Yates, S. R. (2017). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. *Journal of Pharmaceutical and Biomedical Analysis*.
- Musey, P. I., et al. (1987). Enterohepatic Metabolism of Estriol-3-sulfate-16-glucosiduronate in Women. *The Journal of Clinical Endocrinology & Metabolism*.
- This Week's Citation Classic. (1983). Brown J B. A chemical method for the determination of oestriol, oestrone and oestradiol in human urine. *Biochemical Journal*.
- Brown, J. B. (1955). A chemical method for the determination of oestriol, oestrone and oestradiol in human urine. *Biochemical Journal*.
- Wikipedia. (n.d.). Estriol.
- Li, Y., et al. (2013). Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry. *Analytical and Bioanalytical Chemistry*.
- Khedr, A., et al. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. *Molecules*.
- Chen, J., et al. (1992). Determination of Estriol in Pregnancy Urine By High Performance Liquid Chromatography. *Journal of West China University of Medical Sciences*.

- ARUP Laboratories. (n.d.). Determination Estradiol in Serum by LC/MS/MS Analysis.
- Brown, J. B., & Blair, H. A. F. (1958). AN EVALUATION OF A CHEMICAL METHOD FOR THE ESTIMATION OF OESTRIOL, OESTRONE AND OESTRADIOL-17 β IN HUMAN URINE. *Journal of Endocrinology*.
- Espinoza, J., et al. (2024). Development and Bioavailability Assessment of an Estriol-Containing Vaginal Hydrogel. *Pharmaceutics*.
- Cayman Chemical. (n.d.). Estriol 3- β -D-Glucuronide (sodium salt).
- Wikipedia. (n.d.).
- Soares, J. R., et al. (1977). Radioimmunoassay of Estriol-16-Glucuronide. *The Journal of Clinical Endocrinology & Metabolism*.
- Back, D. J., et al. (1979).
- Wikipedia. (n.d.). Estriol 3-glucuronide.
- Donadio, G., et al. (2022). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. *Metabolites*.
- Bouchard, T., et al. (2022). Validating At-Home Urinary Hormone Measurements in Postpartum and Perimenopause Fertility Transitions. *Journal of Women's Health*.
- Haning, R. V., Jr, et al. (1977). A direct radioimmunoassay for estriol-16-glucuronide in urine for monitoring pregnancy and induction of ovulation. *American Journal of Obstetrics and Gynecology*.
- Li, K., et al. (2021). Dynamic change of estrogen and progesterone metabolites in human urine during pregnancy. *Scientific Reports*.
- Allsworth, J. E., et al. (2007). Assessing menstrual cycles with urinary hormone assays. *American Journal of Epidemiology*.
- Yin, H., et al. (2015). Measurement of estradiol in human serum by LC-MS/MS using a novel estrogen-specific derivatization reagent.
- ECEESPE2025 - Endocrine Abstracts. (2025). Development of a gas chromatography mass spectrometry method for urinary oestrogen profiling in pre- and postmenopausal women.
- Baird, D. D., et al. (1995). Urinary estrogen and progesterone metabolite concentrations in menstrual cycles of fertile women with non-conception, early pregnancy loss or clinical pregnancy. *Human Reproduction*.
- Wikipedia. (n.d.). Nandrolone.
- International Atomic Energy Agency. (n.d.).
- ClinicalTrials.gov. (2022). Preference of Women With Recurrent Urinary Tract Infection for Vaginal Estradiol Tablet vs Cream.
- Schiff, I., et al. (1979). Plasma estriol and its conjugates following oral and vaginal administration of estriol to postmenopausal women: correlations with gonadotropin levels. *Fertility and Sterility*.

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Sources

- [1. Estriol - Wikipedia \[en.wikipedia.org\]](#)
- [2. oatext.com \[oatext.com\]](#)
- [3. A method for the determination of oestriol, oestrone and oestradiol-17 \$\beta\$ in human urine by partition chromatography and colorimetric estimation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. joe.bioscientifica.com \[joe.bioscientifica.com\]](#)
- [5. Determination of oestrogen monoglucuronides by the Brown method - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. garfield.library.upenn.edu \[garfield.library.upenn.edu\]](#)
- [7. A chemical method for the determination of oestriol, oestrone and oestradiol in human urine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. joe.bioscientifica.com \[joe.bioscientifica.com\]](#)
- [9. joe.bioscientifica.com \[joe.bioscientifica.com\]](#)
- [10. Radioimmunoassay of estriol-16-glucuronide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. academic.oup.com \[academic.oup.com\]](#)
- [12. academic.oup.com \[academic.oup.com\]](#)
- [13. A direct radioimmunoassay for estriol-16-glucuronide in urine for monitoring pregnancy and induction of ovulation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. Quantitative analysis of estrogens in human urine using gas chromatography/negative chemical ionisation mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry \(GC-MS/MS\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. iris.unito.it \[iris.unito.it\]](#)

- [18. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [19. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [20. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [21. 404 \[brighamandwomens.org\]](https://www.brighamandwomens.org)
- [22. Steroidomics via Gas Chromatography–Mass Spectrometry \(GC-MS\): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [23. endocrine-abstracts.org \[endocrine-abstracts.org\]](https://www.endocrine-abstracts.org)
- [24. Estriol 3-glucuronide - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [25. Metabolism and biologic response of estrogen sulfates in hormone-dependent and hormone-independent mammary cancer cell lines. Effect of antiestrogens - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [26. ujms.net \[ujms.net\]](https://www.ujms.net)
- [27. Enterohepatic cycling and pharmacokinetics of oestradiol in postmenopausal women - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [28. Enterohepatic circulation - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [29. \[The enterohepatic circulation of estradiol and ethinylestradiol in the rat\] - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [30. my.clevelandclinic.org \[my.clevelandclinic.org\]](https://my.clevelandclinic.org)
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